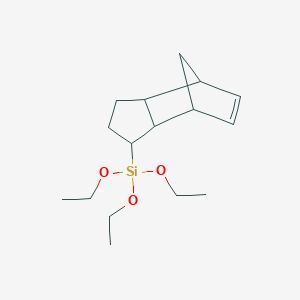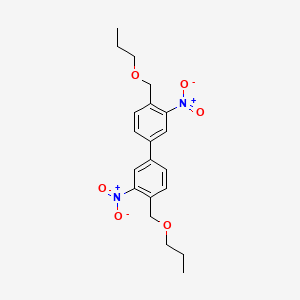
3,3'-Dinitro-4,4'-bis(propoxymethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of nitro groups and propoxymethyl substituents on a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl typically involves the nitration of a biphenyl precursor followed by the introduction of propoxymethyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The subsequent introduction of propoxymethyl groups can be achieved through alkylation reactions using appropriate alkylating agents under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The propoxymethyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups replacing the propoxymethyl groups.
Scientific Research Applications
3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl involves its interaction with molecular targets through its nitro and propoxymethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The nitro groups can participate in redox reactions, while the propoxymethyl groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dinitro-4,4’-bis(dimethylamino)benzophenone: Another nitro-substituted biphenyl derivative with different substituents.
3,3’-Dinitro-4,4’-bis(2,4-dinitrophenoxy)biphenyl: A compound with additional nitro groups and phenoxy substituents.
3,3’-Dinitro-4,4’-bis(4-hydroxyphenylazo)biphenyl: A biphenyl derivative with hydroxyphenylazo groups.
Uniqueness
3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl is unique due to the presence of propoxymethyl groups, which can significantly influence its chemical properties and potential applications. The combination of nitro and propoxymethyl groups provides a distinct set of reactivity and solubility characteristics that differentiate it from other similar compounds.
Properties
CAS No. |
827340-49-8 |
|---|---|
Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-nitro-4-[3-nitro-4-(propoxymethyl)phenyl]-1-(propoxymethyl)benzene |
InChI |
InChI=1S/C20H24N2O6/c1-3-9-27-13-17-7-5-15(11-19(17)21(23)24)16-6-8-18(14-28-10-4-2)20(12-16)22(25)26/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3 |
InChI Key |
IRPTWVCAQNTGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C(C=C(C=C1)C2=CC(=C(C=C2)COCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
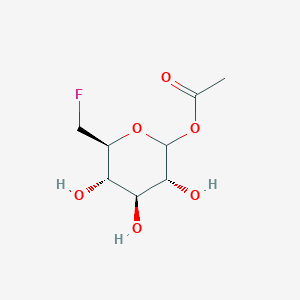
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
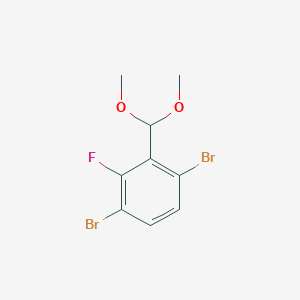

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
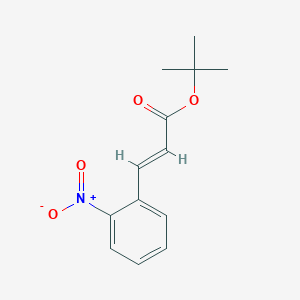
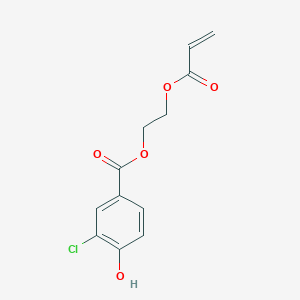
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
